molecular formula C11H9NO2 B1279704 1-Amino-2-naphthoic acid CAS No. 4919-43-1

1-Amino-2-naphthoic acid

Cat. No. B1279704
CAS RN: 4919-43-1
M. Wt: 187.19 g/mol
InChI Key: VFFRLRQQWXGEBX-UHFFFAOYSA-N
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Description

1-Amino-2-naphthoic acid is a derivative of the amino acid lysine . It is a white solid, although commercial samples can appear gray . It exhibits both acidic and weak basic properties .


Synthesis Analysis

The synthesis of 1-Amino-2-naphthoic acid involves a series of reactions. The process starts with 2,3-dimethylnaphthalene, which is oxidized using sodium dichromate dihydrate in an autoclave . Another method involves the reaction of 1-acetonaphthone with DMSO and I2 in chlorobenzene solvent .


Molecular Structure Analysis

The molecular formula of 1-Amino-2-naphthoic acid is C11H9NO2 . The InChI code is 1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) .


Chemical Reactions Analysis

1-Amino-2-naphthoic acid undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . It also reacts with cyanate anion (CNO−), triggering intense emission of green fluorescence .


Physical And Chemical Properties Analysis

1-Amino-2-naphthoic acid has a molecular weight of 187.198 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 378.5±30.0 °C at 760 mmHg .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 1-Amino-2-naphthoic acid is not mentioned in the search results, aminoglycosides, a class of compounds to which it belongs, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The paper “Selective and sensitive detection of cyanate using 3-amino-2-naphthoic acid-based turn-on fluorescence probe” discusses the use of 3-amino-2-naphthoic acid as a fluorescence probe for the detection of cyanate anion .

properties

IUPAC Name

1-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRLRQQWXGEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472807
Record name 1-amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-naphthoic acid

CAS RN

4919-43-1
Record name 1-amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reported synthetic method for 1-amino-2-naphthoic acid derivatives?

A1: The research presents a novel, metal-free method for synthesizing substituted 1-amino-2-naphthoic acid derivatives. [] This is significant because it offers several advantages over traditional synthetic approaches:

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